![molecular formula C9H11ClO B3017955 (2-Chloro-4,5-dimethylphenyl)methanol CAS No. 1087417-69-3](/img/structure/B3017955.png)
(2-Chloro-4,5-dimethylphenyl)methanol
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Description
The compound "(2-Chloro-4,5-dimethylphenyl)methanol" is a chlorinated aromatic alcohol with potential applications in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and synthesis.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes and the use of protecting groups, as seen in the synthesis of chiral methanols from (chloromethyl)dimethylphenylsilane . The use of photoreleasable protecting groups, such as the 2,5-dimethylphenacyl chromophore for carboxylic acids, indicates the potential for photochemical approaches in the synthesis of complex molecules . Additionally, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol demonstrates the use of Grignard reagents and the importance of crystallography in confirming molecular structures .
Molecular Structure Analysis
The molecular structure of related compounds can be determined using various spectroscopic methods and X-ray crystallography. For instance, the absolute configurations of boronates were determined using single-crystal X-ray structure analysis . Similarly, the structure of a bis(3-chlorophenyl) compound was established by NMR, IR, MS spectra, and X-ray diffraction crystallography .
Chemical Reactions Analysis
The chemical behavior of related compounds under different conditions can be complex. For example, the chlorination of 2-t-butyl-4,6-dimethylphenol leads to various chlorination products, indicating that the modification of methyl groups on phenols can result in diverse outcomes . The dimerization of methyl-bis-β-chloroethylamine in methanol also shows how chlorinated compounds can undergo reactions leading to ionic chlorine species .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the photodeprotection of 2,5-dimethylphenacyl esters to yield carboxylic acids demonstrates the role of intramolecular hydrogen abstraction and the potential for efficient photochemical reactions . The catalytic synthesis of 2,6-dimethylphenol from methanol and cyclohexanol over a magnesium oxide supported chromium catalyst highlights the use of methanol as a methyl group source and the influence of catalysts on product formation .
Mechanism of Action
- Nucleophilic Substitution (SN2) : The benzylic position of the compound can undergo nucleophilic substitution reactions. In an SN2 mechanism, a nucleophile attacks the carbon simultaneously as the leaving group (bromide ion) departs. The resulting product depends on the nucleophile and reaction conditions .
- Radical Bromination : The compound can react with N-bromosuccinimide (NBS) to form a succinimide radical, which then abstracts a hydrogen atom from the benzylic position, leading to the formation of 2-bromo-4,5-dimethylphenylmethanol .
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
(2-chloro-4,5-dimethylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTLSMDJCOIKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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